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molecular formula C10H10N2 B3049356 1-Methylisoquinolin-5-amine CAS No. 20335-61-9

1-Methylisoquinolin-5-amine

Cat. No. B3049356
M. Wt: 158.2 g/mol
InChI Key: KBDMNBWTHOKXQA-UHFFFAOYSA-N
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Patent
US07842703B2

Procedure details

A solution of 1-methyl-5-nitroisoquinoline in ethanol was hydrogenated in the presence of 10% palladium carbon at 60 psi for 4 hours. Reaction mixture was filtered through celite bed. Filtrate was concentrated under vacuum to afford the desired compound as pale white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1>C(O)C.[C].[Pd]>[CH3:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([NH2:12])[C:6]=2[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through celite bed
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=2C(=CC=CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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